N-(3-(1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-[3-[1-(2,5-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2S/c1-12-9-10-13(2)16(11-12)27-14(3)18(24-26-27)19-22-21(30-25-19)23-20(28)15-7-5-6-8-17(15)29-4/h5-11H,1-4H3,(H,22,23,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFESCBYESWXWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methoxybenzamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

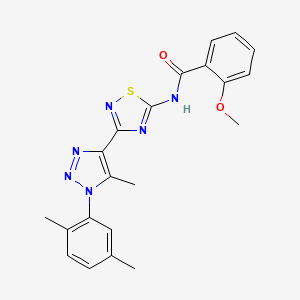

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure consists of a triazole ring and a thiadiazole moiety, which are known to contribute to the biological activity of similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The triazole ring is known for its role in inhibiting tubulin polymerization, similar to well-known anticancer agents like colchicine. The presence of the thiadiazole group enhances the compound's affinity for specific biological targets.

Anticancer Activity

Several studies have evaluated the anticancer properties of related compounds featuring triazole and thiadiazole structures. For instance:

- In vitro Studies : A study demonstrated that compounds with similar structural motifs exhibited significant antiproliferative effects against various human cancer cell lines. For example, derivatives showed IC50 values ranging from 0.21 nM to 6.0 nM against different cancer types .

- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization .

Antivascular Activity

Research has indicated that certain derivatives can disrupt vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor angiogenesis. This suggests potential applications in targeting tumor vasculature .

Case Studies and Research Findings

Potential Therapeutic Applications

Given its promising biological activities, this compound may have applications in:

- Cancer Therapy : As an anticancer agent targeting tubulin dynamics.

- Antiangiogenic Treatments : By disrupting vascular signaling pathways.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and thiadiazole moieties have significant antimicrobial properties. Studies have shown that N-(3-(1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methoxybenzamide exhibits inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties

In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies have indicated favorable binding interactions with the active site of 5-LOX, suggesting potential for further development as an anti-inflammatory agent .

Anticancer Potential

Preliminary evaluations have indicated that the compound may exhibit cytotoxic effects against cancer cell lines. The triazole and thiadiazole components are often associated with anticancer activity due to their ability to induce apoptosis in tumor cells .

Agricultural Applications

The compound's structural features also lend themselves to applications in agriculture as a potential fungicide or herbicide. The thiadiazole ring is particularly noted for its effectiveness against fungal pathogens in crops. In vitro studies could evaluate its efficacy as a plant growth regulator or protective agent against specific pests .

Case Study 1: Antimicrobial Evaluation

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics used in clinical settings .

Case Study 2: Anti-inflammatory Screening

In another research effort focused on anti-inflammatory properties, compounds similar to this compound were subjected to in vivo models showing reduced inflammation markers in treated groups compared to controls .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of N-(3-(1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methoxybenzamide?

To optimize synthesis, consider varying catalysts (e.g., CuI for click chemistry) and solvents (DMF, isopropyl alcohol) to enhance reaction efficiency. Intermediate purification via column chromatography and monitoring by TLC can improve yield. Reaction time and temperature adjustments (e.g., reflux vs. room temperature) should also be tested, as demonstrated in analogous triazole-thiadiazole syntheses . For regioselective triazole formation, azide-alkyne cycloaddition under inert atmospheres may reduce side products .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- FT-IR to identify functional groups (e.g., C=O, C=N stretches).

- NMR (¹H and ¹³C) to assign proton environments and carbon frameworks, particularly for distinguishing triazole/thiadiazole ring protons.

- Elemental analysis to validate purity by comparing calculated vs. experimental C/H/N/S percentages.

- Mass spectrometry (HRMS) for molecular ion verification. These methods are standard for heterocyclic compounds .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs:

- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.

- Enzyme inhibition : Screen against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity).

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Reference triazole-thiadiazole hybrids for assay protocols .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Compare docking poses of similar compounds, such as triazole derivatives in complex with α-glucosidase .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.

- QSAR models : Develop regression models correlating substituent effects (e.g., methoxy groups) with activity .

Q. How can researchers resolve contradictions in reported biological data for structurally similar compounds?

- Standardize assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤1%).

- SAR analysis : Systematically vary substituents (e.g., methyl vs. methoxy groups) to isolate pharmacophores.

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What methodologies are suitable for determining the compound’s pKa and solubility profiles?

- Potentiometric titration : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (DMF, acetone) to measure half-neutralization potentials. Plot mV vs. titrant volume to calculate pKa .

- HPLC-based solubility assays : Measure equilibrium solubility in PBS (pH 7.4) or simulated gastric fluid. Compare with logP predictions from ChemDraw .

Q. How can regiochemical outcomes in triazole-thiadiazole syntheses be controlled?

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to direct cyclization.

- Catalyst screening : Test Cu(I)/Ru(II) catalysts for azide-alkyne cycloaddition regioselectivity.

- Reaction kinetics : Monitor intermediates via LC-MS to identify kinetic vs. thermodynamic product dominance .

Methodological Notes for Data Interpretation

- Crystallography : If single crystals are obtained (e.g., via slow evaporation in EtOH/CHCl₃), use X-ray diffraction to resolve absolute configuration. Compare with reported structures of triazole-thiadiazole hybrids .

- Thermal analysis : Perform DSC/TGA to assess stability during formulation development.

- Metabolite profiling : Use LC-HRMS to identify in vitro metabolites in liver microsomes, focusing on oxidative pathways (e.g., demethylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.